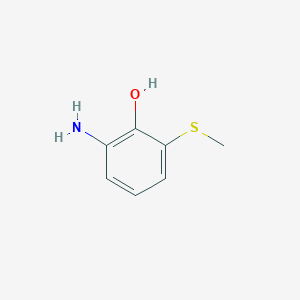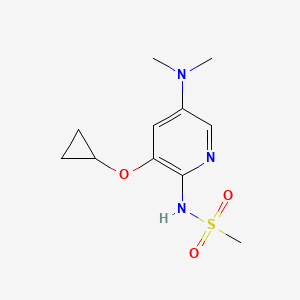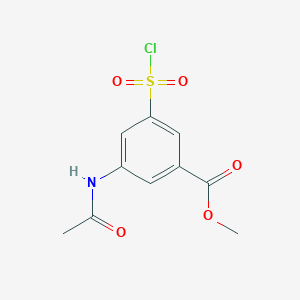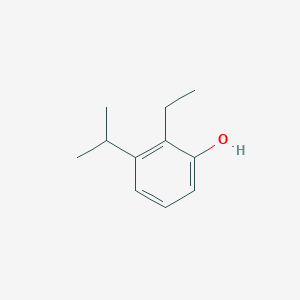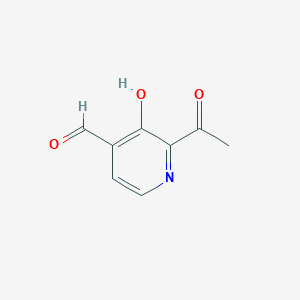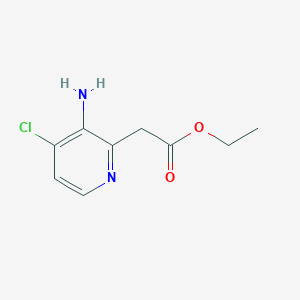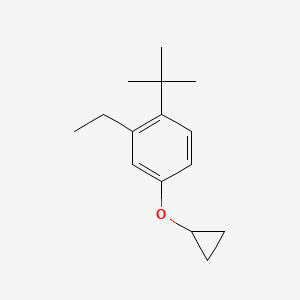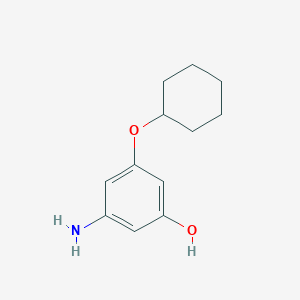
3-Amino-5-(cyclohexyloxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(cyclohexyloxy)phenol is an organic compound that belongs to the class of aminophenols It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, along with a cyclohexyloxy group (-O-C6H11)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(cyclohexyloxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction where a suitable precursor, such as 3-nitro-5-(cyclohexyloxy)phenol, is reduced to the corresponding amino compound. The reduction can be carried out using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, tin(II) chloride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Amino-5-(cyclohexyloxy)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(cyclohexyloxy)phenol involves its interaction with various molecular targets and pathways:
Free Radical Scavenging: The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Metal Chelation: It can chelate metal ions, thereby inhibiting metal-catalyzed oxidative processes.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-chlorophenol: Similar structure but with a chlorine atom instead of a cyclohexyloxy group.
3-Amino-4-hydroxybenzoic acid: Contains a carboxyl group instead of a cyclohexyloxy group.
3-Amino-5-methylphenol: Features a methyl group instead of a cyclohexyloxy group.
Uniqueness
3-Amino-5-(cyclohexyloxy)phenol is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical properties and reactivity compared to other aminophenols. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-amino-5-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H17NO2/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h6-8,11,14H,1-5,13H2 |
Clave InChI |
UGRKCBIMKDCWOE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=CC(=CC(=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


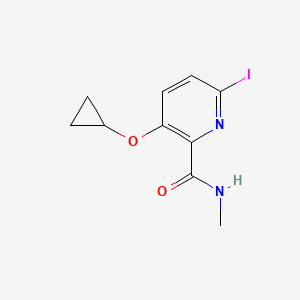
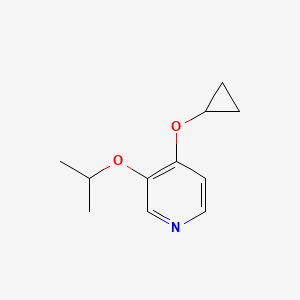

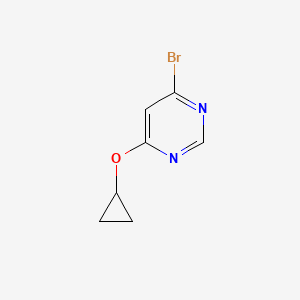
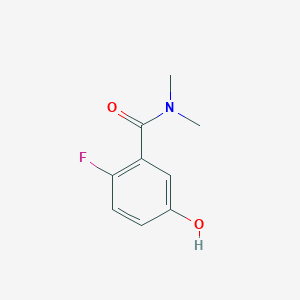
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)
